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Compound of Interest

Compound Name: (Rac)-Atropine-d3

Cat. No.: B15141964 Get Quote

(Rac)-Atropine-d3 is a deuterated analog of atropine, a well-characterized competitive

antagonist of muscarinic acetylcholine receptors. Its primary application in research and drug

development lies in its use as a stable isotope-labeled internal standard for the accurate

quantification of atropine in biological matrices using mass spectrometry-based techniques.

This guide provides a comprehensive overview of (Rac)-Atropine-d3, including its chemical

properties, the mechanism of action of atropine, and detailed experimental protocols for its use.

Core Concepts: Chemical Properties and
Mechanism of Action
(Rac)-Atropine-d3 is chemically identical to atropine, with the exception of three deuterium

atoms replacing three hydrogen atoms on the N-methyl group. This isotopic substitution results

in a molecule with a higher molecular weight, allowing it to be distinguished from endogenous

or administered atropine in mass spectrometry analysis, while maintaining nearly identical

chemical and physical properties.
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Property Value Reference

IUPAC Name

(1R,5S)-8-(methyl-d3)-8-

azabicyclo[3.2.1]octan-3-yl 3-

hydroxy-2-phenylpropanoate

[1]

Synonyms
(Rac)-Tropine tropate-d3,

(Rac)-Hyoscyamine-d3
[2]

CAS Number 1276197-36-4 [3]

Molecular Formula C₁₇H₂₀D₃NO₃ [3]

Molecular Weight 292.39 g/mol [3][4]

Isotopic Enrichment ≥98% [3]

Appearance White to off-white solid [3]

Storage Temperature 2-8°C [1]

Atropine, the non-labeled counterpart, is a non-selective antagonist of all five muscarinic

acetylcholine receptor subtypes (M1-M5).[5][6] These receptors are G-protein coupled

receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central

and peripheral nervous system.[7] Blockade of these receptors by atropine leads to a range of

physiological effects, including increased heart rate, decreased salivation and other secretions,

and relaxation of smooth muscle.[8][9]

Muscarinic Receptor Binding Affinity of Atropine
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory

concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. This data is

crucial for understanding the pharmacological profile of atropine.
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Receptor Subtype Ki (nM) IC50 (nM)

M1 1.27 ± 0.36 2.22 ± 0.60

M2 3.24 ± 1.16 4.32 ± 1.63

M3 2.21 ± 0.53 4.16 ± 1.04

M4 0.77 ± 0.43 2.38 ± 1.07

M5 2.84 ± 0.84 3.39 ± 1.16

Data compiled from a study by

Lebois et al.[5]

Pharmacokinetic Properties of Atropine
Understanding the pharmacokinetic profile of atropine is essential for designing and

interpreting studies that utilize (Rac)-Atropine-d3 for quantification.

Parameter Value Species
Route of
Administration

Bioavailability ~25% Human Oral

Protein Binding 14-44% Human -

Elimination Half-life ~2 hours Human Intravenous

Metabolism
Hepatic (enzymatic

hydrolysis)
Human -

Excretion
13-50% unchanged in

urine
Human -

Data compiled from

various

pharmacokinetic

studies.[10]

Experimental Protocols
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Quantification of Atropine using (Rac)-Atropine-d3 as an
Internal Standard by LC-MS/MS
This protocol provides a representative method for the quantification of atropine in plasma

samples.

1. Sample Preparation (Protein Precipitation)

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of

(Rac)-Atropine-d3 (e.g., 10 ng/mL).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to

a high percentage to elute the analyte and internal standard, and then return to initial

conditions for column re-equilibration.

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.
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Mass Spectrometry (MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Atropine: Monitor the transition from the precursor ion (m/z 290.2) to a specific product

ion.

(Rac)-Atropine-d3: Monitor the transition from the precursor ion (m/z 293.2) to the

same product ion as atropine.

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and

collision energies should be optimized for maximum sensitivity.

3. Data Analysis

Quantify atropine concentrations by calculating the peak area ratio of atropine to (Rac)-
Atropine-d3 and comparing this to a calibration curve prepared with known concentrations

of atropine and a constant concentration of the internal standard.

Sample Preparation LC-MS/MS Analysis Data Analysis

Plasma Sample (100 µL) Add (Rac)-Atropine-d3 in Acetonitrile (300 µL) Vortex (1 min) Centrifuge (10,000 x g, 10 min) Collect Supernatant Evaporate to Dryness Reconstitute in Mobile Phase (100 µL) Inject into LC-MS/MS Acquire Data (MRM) Peak Integration Calculate Peak Area Ratio (Atropine / Atropine-d3) Compare to Calibration Curve Quantify Atropine Concentration

Click to download full resolution via product page

LC-MS/MS workflow for atropine quantification.

Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for muscarinic receptors.

1. Membrane Preparation
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Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex) in ice-cold

buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the

membranes.

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation

step.

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by

a protein assay such as the Bradford assay).

2. Binding Assay

In a 96-well plate, add:

Assay buffer

A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-

methylscopolamine, [³H]-QNB).

Increasing concentrations of the unlabeled test compound (or atropine as a positive

control).

Membrane preparation.

For non-specific binding determination, a separate set of wells should contain a high

concentration of an unlabeled antagonist (e.g., 1 µM atropine).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

3. Separation and Detection
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

4. Data Analysis

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway
Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding

to muscarinic receptors. The diagram below illustrates the primary signaling pathways

associated with M1/M3/M5 and M2/M4 receptor subtypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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